molecular formula C38H59N B12521590 benzenamine, N,N-didodecyl-4-(phenylethynyl)- CAS No. 686721-59-5

benzenamine, N,N-didodecyl-4-(phenylethynyl)-

Cat. No.: B12521590
CAS No.: 686721-59-5
M. Wt: 529.9 g/mol
InChI Key: NVMWERZGKIUFHI-UHFFFAOYSA-N
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Description

Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is a chemical compound known for its unique structure and properties It consists of a benzenamine core with two dodecyl groups and a phenylethynyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, N,N-didodecyl-4-(phenylethynyl)- typically involves a multi-step process. One common method includes the alkylation of benzenamine with dodecyl bromide to introduce the dodecyl groups. This is followed by a Sonogashira coupling reaction to attach the phenylethynyl group. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of benzenamine, N,N-didodecyl-4-(phenylethynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-didodecyl-4-(phenylethynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenylethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Benzenamine, N,N-didodecyl-4-(phenylethynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenamine, N,N-didodecyl-4-(phenylethynyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylethynyl group can participate in π-π interactions, while the dodecyl groups enhance the compound’s hydrophobicity, facilitating its incorporation into lipid membranes. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, N,N-didodecyl-4-(phenylethynyl)- is unique due to its combination of hydrophobic dodecyl groups and a reactive phenylethynyl group. This combination imparts distinct physical and chemical properties, making it suitable for a wide range of applications.

Properties

CAS No.

686721-59-5

Molecular Formula

C38H59N

Molecular Weight

529.9 g/mol

IUPAC Name

N,N-didodecyl-4-(2-phenylethynyl)aniline

InChI

InChI=1S/C38H59N/c1-3-5-7-9-11-13-15-17-19-24-34-39(35-25-20-18-16-14-12-10-8-6-4-2)38-32-30-37(31-33-38)29-28-36-26-22-21-23-27-36/h21-23,26-27,30-33H,3-20,24-25,34-35H2,1-2H3

InChI Key

NVMWERZGKIUFHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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